4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol

Catalog No.
S3037581
CAS No.
338750-58-6
M.F
C15H14BrNO2
M. Wt
320.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl...

CAS Number

338750-58-6

Product Name

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol

IUPAC Name

4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol

Molecular Formula

C15H14BrNO2

Molecular Weight

320.186

InChI

InChI=1S/C15H14BrNO2/c1-10-3-5-13(6-4-10)17-9-11-7-12(16)8-14(19-2)15(11)18/h3-9,18H,1-2H3

InChI Key

MQBZAJXPCGJYSZ-MFOYZWKCSA-N

SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O

Solubility

not available

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is a chemical compound characterized by its complex structure, which includes a bromine atom, a methoxy group, and an imino linkage to a 4-methylphenyl moiety. Its molecular formula is C15H14BrNO2, and it has a molecular weight of approximately 320.19 g/mol. The compound appears as a solid and is notable for its potential applications in medicinal chemistry and organic synthesis.

Typical of phenolic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the bromine and methoxy groups can direct electrophiles to specific positions on the aromatic ring.
  • Imine Formation: The imino group can undergo hydrolysis to regenerate the corresponding amine and carbonyl compound.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for further functionalization.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Preliminary studies suggest that 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol exhibits biological activities that may include:

  • Antioxidant Properties: Similar compounds have shown potential in scavenging free radicals.
  • Hormonal Activity: It may interact with estrogen receptors, influencing hormonal pathways, which could be relevant in cancer research and treatment strategies .

Further investigation is needed to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol typically involves:

  • Starting Materials: Utilizing 4-bromo-2-methoxyphenol and a suitable amine (such as p-toluidine) for imine formation.
  • Refluxing: Heating the reaction mixture in an appropriate solvent (e.g., ethanol or methanol) to facilitate the imine formation.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.

Alternative synthetic routes may also involve variations in reaction conditions or different starting materials.

This compound has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development due to its biological activity.
  • Organic Synthesis: Its functional groups allow for further modifications, making it useful in creating more complex molecules.
  • Material Science: It could be explored for use in developing new materials with specific properties.

Interaction studies are crucial for understanding how 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol interacts with biological systems. Preliminary findings suggest it may bind to estrogen receptors, influencing gene expression related to hormonal responses . Further research is necessary to explore its pharmacokinetics, including absorption, distribution, metabolism, and excretion.

Several compounds share structural similarities with 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenolC15H15NO2Similar imino structure but lacks bromine substitution
4-Bromo-6-methyl-2-methoxyphenolC8H9BrO2A simpler structure with fewer functional groups
4-Bromo-2-methoxybenzaldehydeC9H9BrO2Contains an aldehyde group instead of an imino group

These compounds highlight the unique aspects of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol, particularly its complex substitution pattern and potential biological activities that may differ from those of simpler analogs.

XLogP3

3.9

Dates

Modify: 2023-08-18

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